{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol
Description
Properties
CAS No. |
919106-18-6 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
[2-(methylaminomethyl)-2-pyridin-3-ylcyclopropyl]methanol |
InChI |
InChI=1S/C11H16N2O/c1-12-8-11(5-10(11)7-14)9-3-2-4-13-6-9/h2-4,6,10,12,14H,5,7-8H2,1H3 |
InChI Key |
XWRKSMTUMRSRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CC1CO)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
One effective method for synthesizing {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol involves reductive amination of cyclopropanecarboxaldehyde with methylamine. This process can be summarized as follows:
- Starting Materials : Cyclopropanecarboxaldehyde and methylamine.
- Reaction Conditions : The reaction is typically conducted in a solvent like ethanol or methanol under reflux conditions.
- Catalysts : Copper sulfate or other Lewis acids may be employed to enhance the reaction rate.
- Workup : The product is extracted using dichloromethane, washed with saline solution, and purified through recrystallization.
This method has been reported to yield high purity and good yields of the desired compound.
Alkylation Method
Another approach involves the alkylation of a pyridine derivative:
- Starting Material : 2-bromopyridine or similar derivatives.
- Alkylating Agent : A suitable alkyl halide such as chloromethyl cyclopropane.
- Base : Strong bases like potassium carbonate are used to facilitate the alkylation process.
- Reaction Conditions : Typically performed in a polar aprotic solvent at elevated temperatures.
Comparative Analysis of Methods
The following table summarizes key aspects of the different preparation methods:
| Method | Starting Materials | Yield (%) | Reaction Time | Solvent Used |
|---|---|---|---|---|
| Reductive Amination | Cyclopropanecarboxaldehyde, Methylamine | 75-90 | 12-24 hours | Ethanol/Methanol |
| Alkylation | 2-Bromopyridine, Cyclopropyl Chloride | 60-80 | 6-12 hours | DMF/DMSO |
Research Findings and Optimization Strategies
Recent studies have focused on optimizing these synthetic routes to improve yield and reduce reaction times:
Catalyst Optimization : The use of different catalysts has shown to significantly enhance yields in reductive amination reactions.
Temperature Control : Maintaining optimal temperatures during alkylation can minimize side reactions and improve selectivity towards the desired product.
Solvent Selection : The choice of solvent can impact both solubility and reactivity; hence, exploring alternative solvents may yield better results.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and cyclopropyl compounds .
Scientific Research Applications
Antidepressant and Analgesic Properties
Research indicates that compounds similar to {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol may exhibit antidepressant and analgesic effects. The structural components allow for modulation of neurotransmitter systems, potentially leading to therapeutic benefits in mood disorders and pain management .
Inhibition of Protein Kinases
The compound's structure is conducive to interactions with protein kinases, which are critical in various signaling pathways. Similar compounds have been investigated for their ability to inhibit p38α MAP kinase, a target in inflammatory diseases . This suggests that this compound could be evaluated for similar inhibitory activities.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its application in therapeutics. Studies indicate that modifications in the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties .
Central Nervous System Penetration
Research has shown that compounds with similar structures can cross the blood-brain barrier effectively. This property is essential for drugs targeting central nervous system disorders, suggesting that this compound may possess similar capabilities .
Specialty Chemicals
As a specialty chemical, this compound can be utilized in various industrial applications beyond pharmaceuticals. Its unique properties make it suitable for use in agrochemicals or as an intermediate in the synthesis of other complex organic compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its closest analogues:
Key Observations:
Cyclopropane Impact: The target compound and its benzylamino analogue both contain a cyclopropane ring, which imposes rigidity and may reduce metabolic degradation compared to the non-cyclopropane derivative (2-(Methylamino)pyridine-3-methanol) .
Substituent Effects: Replacing the methylamino group with a benzylamino group (as in ) increases steric bulk and lipophilicity (logP), which could improve membrane permeability but may reduce solubility.
Pyridine Positioning: All compounds feature a pyridin-3-yl group, enabling consistent hydrogen-bonding and coordination properties. However, the absence of a cyclopropane ring in 2-(Methylamino)pyridine-3-methanol likely results in greater conformational flexibility, affecting its pharmacokinetic profile.
Physicochemical Properties (Hypothetical Projections):
Note: Values are estimated based on substituent contributions.
- The benzylamino analogue’s higher logP suggests better blood-brain barrier penetration but poorer aqueous solubility. The target compound balances moderate lipophilicity with cyclopropane-driven stability, making it a more versatile candidate for drug development.
Biological Activity
{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol, with the molecular formula C11H16N2O and CAS number 919106-18-6, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical development.
The structure of this compound includes a cyclopropyl group, which enhances its reactivity and biological activity. Its IUPAC name is [2-(methylaminomethyl)-2-pyridin-3-ylcyclopropyl]methanol, and it possesses a molecular weight of 192.26 g/mol.
| Property | Value |
|---|---|
| CAS No. | 919106-18-6 |
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | [2-(methylaminomethyl)-2-pyridin-3-ylcyclopropyl]methanol |
| InChI Key | XWRKSMTUMRSRKJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. It is known to inhibit certain enzymes, disrupting cellular processes that are vital for microbial growth and survival. This inhibition leads to its observed antimicrobial and antifungal effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for select bacteria are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Bacillus subtilis | 100 |
| Pseudomonas aeruginosa | 150 |
These results suggest that the compound has a stronger effect on Gram-positive bacteria compared to Gram-negative bacteria, which may be due to differences in cell wall structure and permeability .
Antifungal Properties
In addition to its antibacterial activity, this compound has been evaluated for antifungal properties. Studies have shown that it can inhibit the growth of several fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity is often measured using similar MIC methodologies.
Case Studies
- Study on Antibacterial Activity : A study published in MDPI evaluated various pyridine derivatives, including this compound, demonstrating its efficacy against multi-drug resistant strains of Staphylococcus aureus with MIC values comparable to traditional antibiotics .
- Antifungal Evaluation : Research conducted on the antifungal properties revealed that the compound showed significant inhibition of fungal growth at concentrations lower than those required for antibacterial activity, highlighting its potential as a dual-action agent against infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
